Trihydroxy vs. Dihydroxy Benzylamine Antitumor Potency in Murine Leukemia Models
In a direct head-to-head study, trihydroxybenzylamine derivatives (including 2,3,4- and 3,4,5-trihydroxybenzylamine) were compared against dihydroxybenzylamine analogs (2,3-DHBA, 3,4-DHBA, 2,5-DHBA) for antitumor activity in murine P388 and L1210 lymphocytic leukemia models [1]. The trihydroxy derivatives achieved in vitro inhibitory concentrations of 0.01–1.0 mM for thymidine incorporation, while dihydroxy derivatives required 0.1–1.0 mM—representing a ~10-fold lower minimum effective concentration for the trihydroxy subclass [1]. Whole-animal selectivity was demonstrated: drug administration at doses >200 mg/kg completely suppressed radiolabeled thymidine incorporation by tumor cells with essentially no effect on gut or bone marrow [1]. This study tested 2,3,4- and 3,4,5-trihydroxybenzylamine; data for the 2,4,6-regioisomer (the target compound) are not reported, so this evidence is class-level inference applied to the trihydroxybenzylamine scaffold [1].
| Evidence Dimension | In vitro inhibition of [³H]thymidine incorporation in tumor cells |
|---|---|
| Target Compound Data | Trihydroxybenzylamine class: 0.01–1.0 mM inhibitory concentration range (data from 2,3,4- and 3,4,5- isomers; target 2,4,6-isomer not directly tested) |
| Comparator Or Baseline | Dihydroxybenzylamine class (2,3-DHBA, 3,4-DHBA): 0.1–1.0 mM inhibitory concentration range |
| Quantified Difference | Approximately 10-fold lower minimum effective concentration for trihydroxy vs. dihydroxy subclass |
| Conditions | i.p. P388 and L1210 murine lymphocytic leukemia models; in vitro [³H]thymidine incorporation assay; in vivo selectivity confirmed by radiolabeled thymidine uptake in tumor vs. gut/bone marrow at >200 mg/kg doses |
Why This Matters
This class-level evidence indicates that adding a third hydroxyl group to the benzylamine scaffold enhances antitumor potency by roughly an order of magnitude, informing selection when designing quinol-based antineoplastic agents.
- [1] Wick MM. Levodopa and dopamine analogs: dihydroxy and trihydroxybenzylamines as novel quinol antitumor agents in experimental leukemia in vivo. Cancer Treat Rep. 1981;65(9-10):861–867. PMID: 7273019. View Source
